2,2,5-Trimethyl-1,3,5-dioxaphosphinane

Description

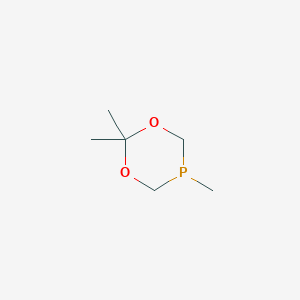

2,2,5-Trimethyl-1,3,5-dioxaphosphinane is a six-membered heterocyclic compound containing one phosphorus atom, two oxygen atoms, and three methyl substituents at positions 2, 2, and 3. For example, 2,2,5-trimethyl-3,4-hexadien-1-al (a precursor to related compounds) undergoes reactions with ammonia and indan-1,3-dione to form imine intermediates and fused heterocycles, highlighting the compound’s role in generating complex structures . The methyl substituents likely enhance steric stabilization and influence electronic properties, as seen in analogous systems .

Properties

CAS No. |

111073-55-3 |

|---|---|

Molecular Formula |

C6H13O2P |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2,2,5-trimethyl-1,3,5-dioxaphosphinane |

InChI |

InChI=1S/C6H13O2P/c1-6(2)7-4-9(3)5-8-6/h4-5H2,1-3H3 |

InChI Key |

RFYJCIZXYJZQSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCP(CO1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5-Trimethyl-1,3,5-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction typically involves the formation of a cyclic phosphonate ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3,5-dioxaphosphinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphinanes, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,5-Trimethyl-1,3,5-dioxaphosphinane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 2,2,5-trimethyl-1,3,5-dioxaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,5-trimethyl-1,3,5-dioxaphosphinane with structurally or functionally related heterocycles, focusing on substituent effects, reactivity, and applications.

Structural Analogues: Heteroatom and Substituent Variations

1,3,5-Trioxane (Paraldehyde)

- Structure : A six-membered oxygen heterocycle (C₃H₆O₃) with alternating oxygen atoms.

- Comparison : Unlike this compound, trioxane lacks phosphorus and methyl groups. Its stability arises from resonance and low ring strain, whereas phosphorus incorporation in dioxaphosphinane may introduce unique reactivity (e.g., nucleophilic phosphorus centers) .

- Applications : Trioxane is used as a polymer precursor and fuel additive, while phosphorus-containing heterocycles like dioxaphosphinane are explored in catalysis and ligand design.

2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate Structure: A branched ester with two isobutyrate groups and methyl substituents. Such substituents enhance thermal stability but reduce solubility in polar solvents .

Spectral and Analytical Data

The methyl groups in 2,2,5-trimethyl derivatives produce distinct upfield shifts (δ 1.14–1.68 ppm) compared to trioxane’s deshielded ring protons, reflecting electronic differences between P-O and O-O systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.